molecular formula C20H20BrNO5S B11421656 6-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide

6-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B11421656
M. Wt: 466.3 g/mol
InChI Key: AJQQSCCCPVDGAV-UHFFFAOYSA-N
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Description

6-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a dioxidotetrahydrothiophenyl group, a methyl group, a furan ring, and a benzofuran carboxamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-hydroxybenzaldehyde and an appropriate alkyne.

    Introduction of the Bromine Atom: Bromination of the benzofuran core can be achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Dioxidotetrahydrothiophenyl Group:

    Formation of the Carboxamide Moiety: The carboxamide group can be introduced via an amidation reaction using an appropriate amine and carboxylic acid derivative.

    Attachment of the Methylfuran Group: The final step involves the attachment of the methylfuran group through a coupling reaction, such as a Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol.

    Substitution: The bromine atom in the benzofuran ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution of the bromine atom can result in a variety of substituted benzofuran derivatives.

Scientific Research Applications

6-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of biological pathways and as a probe to investigate enzyme activities.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific proteins or pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: This compound shares the dioxidotetrahydrothiophenyl group and bromine atom but differs in the core structure.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds are similar in their use of the dioxidotetrahydrothiophenyl group and have been studied for their biological activities.

Uniqueness

6-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research applications.

Properties

Molecular Formula

C20H20BrNO5S

Molecular Weight

466.3 g/mol

IUPAC Name

6-bromo-N-(1,1-dioxothiolan-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H20BrNO5S/c1-12-3-5-16(26-12)10-22(15-7-8-28(24,25)11-15)20(23)19-13(2)17-6-4-14(21)9-18(17)27-19/h3-6,9,15H,7-8,10-11H2,1-2H3

InChI Key

AJQQSCCCPVDGAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C4=C(O3)C=C(C=C4)Br)C

Origin of Product

United States

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